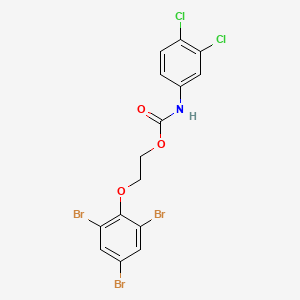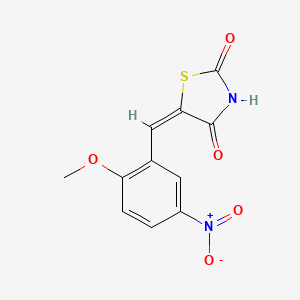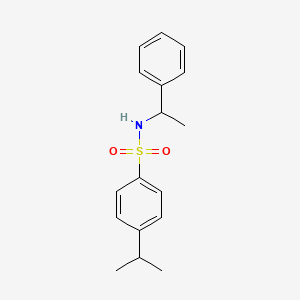
2-(2,4,6-tribromophenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-tribromophenoxy)ethyl (3,4-dichlorophenyl)carbamate, also known as triclosan, is a synthetic antibacterial and antifungal agent that has been widely used in various personal care products, such as soaps, toothpaste, and deodorants. Triclosan has also been used in medical devices, such as surgical scrubs and hand sanitizers, due to its broad-spectrum antimicrobial activity. In recent years, however, the safety and efficacy of triclosan have been called into question, leading to the banning or restriction of its use in several countries.
Mécanisme D'action
Triclosan works by disrupting bacterial cell membranes and inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is involved in bacterial fatty acid synthesis. This results in the inhibition of bacterial growth and proliferation.
Biochemical and Physiological Effects:
Triclosan has been shown to have a number of biochemical and physiological effects, including the disruption of hormone regulation, immune system function, and gut microbiota. Studies have also suggested that 2-(2,4,6-tribromophenoxy)ethyl (3,4-dichlorophenyl)carbamate may contribute to the development of antibiotic resistance in bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
Triclosan has several advantages as a laboratory reagent, including its broad-spectrum antimicrobial activity, stability, and ease of use. However, its potential toxicity and environmental impact must be carefully considered when using 2-(2,4,6-tribromophenoxy)ethyl (3,4-dichlorophenyl)carbamate in laboratory experiments.
Orientations Futures
There are several areas of future research related to 2-(2,4,6-tribromophenoxy)ethyl (3,4-dichlorophenyl)carbamate, including:
1. Development of alternative antimicrobial agents that are safer and more effective than this compound.
2. Investigation of the potential health effects of this compound exposure, particularly in vulnerable populations such as pregnant women and children.
3. Development of more sensitive and specific methods for detecting this compound in environmental and biological samples.
4. Investigation of the mechanisms underlying this compound-induced antibiotic resistance in bacteria.
5. Development of strategies to mitigate the environmental impact of this compound and other antimicrobial agents.
Méthodes De Synthèse
Triclosan can be synthesized through a multi-step process that involves the reaction of 2,4,6-tribromophenol with epichlorohydrin to form 2-(2,4,6-tribromophenoxy)propanol. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate in the presence of a base catalyst to form 2-(2,4,6-tribromophenoxy)ethyl (3,4-dichlorophenyl)carbamate.
Applications De Recherche Scientifique
Triclosan has been extensively studied for its antimicrobial properties and has been shown to be effective against a wide range of bacteria and fungi. It has also been investigated for its potential use in preventing and treating infections in medical settings. Additionally, 2-(2,4,6-tribromophenoxy)ethyl (3,4-dichlorophenyl)carbamate has been studied for its potential use in preventing the spread of antibiotic-resistant bacteria.
Propriétés
IUPAC Name |
2-(2,4,6-tribromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br3Cl2NO3/c16-8-5-10(17)14(11(18)6-8)23-3-4-24-15(22)21-9-1-2-12(19)13(20)7-9/h1-2,5-7H,3-4H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZODLCGUTOWLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCCOC2=C(C=C(C=C2Br)Br)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br3Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-bis[(3-carboxypropanoyl)amino]benzoic acid](/img/structure/B4919514.png)
![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4919521.png)
![4-{[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4919535.png)
![N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide](/img/structure/B4919543.png)


![4-[5-(2,4-dichlorophenoxy)pentyl]morpholine](/img/structure/B4919583.png)


![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4919607.png)
![1-(4-butoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4919613.png)

![N-(3-cyclopentylpropyl)-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4919632.png)
![2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4919637.png)
